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Compound of Interest

Compound Name: Hexamethyldigermane

Cat. No.: B1568625

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the available scientific
literature. While hexamethyldigermane is a promising precursor for the deposition of
germanium-containing thin films, specific and detailed MOCVD process parameters were not
available in the provided search results. Therefore, the experimental protocol provided is a
general guideline based on MOCVD of other germanium precursors and the known properties
of hexamethyldigermane. Researchers should optimize these parameters for their specific
applications.

Introduction to Hexamethyldigermane for MOCVD

Hexamethyldigermane ((CH3)3:GeGe(CHs)s), also known as HMDG, is a volatile, moisture-
sensitive organogermanium compound.[1] Its high thermal stability and volatility make it a
promising precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer
Deposition (ALD) processes.[1] MOCVD is a chemical vapor deposition technique used to
produce high-purity single or polycrystalline thin films for various applications, including
semiconductors and optoelectronics.[1][2] The organometallic nature of HMDG allows for
controlled decomposition, which is essential for the deposition of high-purity germanium layers.

[1]
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HMDG is considered a suitable source material for the formation of germanium-carbon (GeC)
films due to the presence of Ge-C bonds in its structure.[2] The deposition of such films is of
interest for fabricating semiconductor devices with tunable bandgap energies.[2]

Properties of Hexamethyldigermane

A thorough understanding of the physical and chemical properties of HMDG is crucial for its
safe and effective use in MOCVD.

Property Value Reference
Molecular Formula CeHi1sGe2 [3]
Molecular Weight 235.47 g/mol [3]
Appearance Liquid [1]
Boiling Point 137-138 °C [1]
Melting Point -40 °C [1]
Density 1.175 g/mL at 25 °C [1]
Refractive Index n20/D 1.456 [1]

Highly flammable, Harmful if
Hazards swallowed, Harmful in contact [3]

with skin, Harmful if inhaled

MOCVD Process Overview for Germanium-
Containing Films

MOCVD is a versatile technique for growing a wide range of semiconductor materials with
precise control over their composition and structure.[4] The general process involves the
introduction of precursor gases into a reaction chamber where they decompose on a heated
substrate to form a thin film.[2]

Logical Workflow for a Generic MOCVD Process
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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